molecular formula C21H27FN6O2 B14104707 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14104707
M. Wt: 414.5 g/mol
InChI Key: MXOXSUURKXYNQZ-UHFFFAOYSA-N
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Description

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further linked to a purine scaffold. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Derivative: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene diamine under controlled conditions.

    Attachment of the Piperazine to the Purine Scaffold: The piperazine derivative is then reacted with a purine precursor, such as 7-isopropyl-1,3-dimethylxanthine, in the presence of a suitable catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.

    Biochemistry: It serves as a tool for studying enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-isopropyl-1,3-dimethylxanthine: A precursor in the synthesis of the compound.

    4-fluorophenylpiperazine: A structural analog with similar pharmacological properties.

    Purine Derivatives: Compounds with similar purine scaffolds, such as caffeine and theobromine.

Uniqueness

The uniqueness of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H27FN6O2

Molecular Weight

414.5 g/mol

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C21H27FN6O2/c1-14(2)28-17(23-19-18(28)20(29)25(4)21(30)24(19)3)13-26-9-11-27(12-10-26)16-7-5-15(22)6-8-16/h5-8,14H,9-13H2,1-4H3

InChI Key

MXOXSUURKXYNQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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